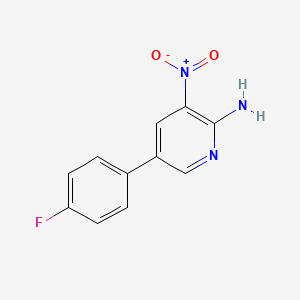

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine

Vue d'ensemble

Description

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorophenyl group, a nitro group, and a pyridinylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by coupling with a pyridine derivative under suitable conditions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoroaniline: A precursor in the synthesis of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine.

3-Nitro-2-pyridinylamine: Shares the nitro and pyridinylamine moieties.

5-(4-Chlorophenyl)-3-nitro-2-pyridinylamine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Activité Biologique

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine, with the CAS number 640271-51-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a fluorophenyl group and a nitro group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

- Enzyme Inhibition : It acts as a selective inhibitor for certain kinases and enzymes, which are critical in various signaling pathways.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network.

- Modulation of Gene Expression : The compound can influence transcription factors, altering gene expression profiles associated with cell growth and survival.

Antitumor Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The IC50 values for different cancer types were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HCT116 (Colon) | 10.0 |

These results indicate that the compound is particularly effective against colon cancer cells, suggesting potential for further development as an anticancer agent.

Enzyme Inhibition Studies

Research has shown that this compound selectively inhibits p38 MAP kinase. The binding affinity was characterized by an IC50 value of 6 nM, highlighting its potency as an inhibitor in biochemical assays. This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves hydrolysis by esterases, leading to the formation of various metabolites. These metabolites can exhibit different biological activities compared to the parent compound.

Toxicological Profile

Toxicity studies indicate that at lower doses, the compound demonstrates minimal adverse effects; however, higher doses have been associated with hepatotoxicity and nephrotoxicity. This underscores the importance of dosage optimization in therapeutic contexts.

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-9-3-1-7(2-4-9)8-5-10(15(16)17)11(13)14-6-8/h1-6H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDWBFHDHCJSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620756 | |

| Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640271-51-8 | |

| Record name | 5-(4-Fluorophenyl)-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.